(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Research supply challenge: Sourcing a structurally unique tetrahydronaphthalene-thiophene building block with a reactive primary amine handle for SAR exploration. This compound (CAS 1379021-39-2, ≥98% purity) delivers: • Distinct 3D pharmacophore geometry (TPSA 26.02, LogP ~3.5-3.8) for CNS-focused library design & kinase inhibitor programs. • Versatile aminomethyl handle enabling rapid amide, sulfonamide, or reductive amination derivatization. • Reliable stock from multiple validated suppliers with standard global shipping; request a quote for bulk or custom packaging.

Molecular Formula C15H17NS
Molecular Weight 243.4 g/mol
Cat. No. B13625153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine
Molecular FormulaC15H17NS
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN
InChIInChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2
InChIKeyJKLIAQYGFHLIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydronaphthalen-Thiophen Methanamine: Research Intermediate Overview


[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine (CAS 1379021-39-2) is a synthetic, small-molecule research chemical featuring a tetrahydronaphthalene unit attached to a thiophene ring via a methanamine linkage [1]. This unique combination of a bicyclic aromatic and a sulfur-containing heterocycle creates a distinct three-dimensional pharmacophore, positioning it as a versatile building block in medicinal chemistry for the synthesis of complex molecules, including potential kinase inhibitors [2]. It is available from multiple chemical suppliers as a free base with a typical purity of 98% .

Synthesis of kinase-targeted compound libraries
CNS permeability lead optimisation studies
Scaffold for rapid SAR derivatisation

Structural Uniqueness vs. Generic Analogs


This compound's specific connectivity pattern—a thiophene core substituted at the 4-position with a tetrahydronaphthalen-2-yl group and at the 2-position with a methanamine—is chemically distinct from its nearest commercially available structural analogs. Two key comparators highlight these differences: the benzylic amine isomer (CAS 875163-67-0), where the amine is attached directly to a bridging carbon rather than the thiophene ring, and the ethyl ester analog (CAS 952958-87-1), which exchanges the primary amine for a bulkier ester. These structural variations can profoundly alter molecular conformation [1], electronic properties, and key drug-likeness parameters such as LogP and Topological Polar Surface Area (TPSA), which directly influence solubility, permeability, and target binding, making simple substitution unreliable without experimental validation .

Isomer Connectivity Shift
Different amine attachment may alter electronic properties and predicted ADME behaviour, limiting direct substitution with the benzylic amine isomer.
Ester Analog Mismatch
Ethyl ester analog introduces bulkier ester reactivity; amine-to-ester replacement can shift physicochemical and metabolic profiles, requiring validation.

Product-Specific Evidence Guide


Physicochemical Differentiation from Benzylic Amine Isomer

The target compound is a regioisomer of (5,6,7,8-tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine (CAS 875163-67-0), a commercially available analog often supplied by the same vendors. This difference results in a significant change in molecular polarity and potential solubility. The target compound has a higher Topological Polar Surface Area (TPSA) and higher lipophilicity (LogP) [1] compared to its isomer, suggesting fundamentally different solubility and permeability profiles. This is a critical distinction for researchers designing compounds with specific ADME properties.

Isomer TPSA Comparison
Reported
54.3 Ų vs 26.02 Ų (2.09× higher)
Supports differentiated ADME profile review
Computational prediction; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Commercial Purity vs. Analogous Building Block

For research and further manufacturing, the purity of the procured intermediate is a primary selection factor. The target compound is listed at 98% purity by Fluorochem and ChemScene . In comparison, a key analogous building block, Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate (CAS 952958-87-1), is also listed at 98% purity by Fluorochem . This indicates that the target compound achieves a purity specification on par with its closest relevant analogs, a basic but necessary condition for reliable use in multi-step synthesis.

Purity Comparison
Specification review
98% (Target) vs 98% (Analog)
Equivalent purity supports structural choice
Supplier COA; verify per batch
Chemical Procurement Purity Analysis Building Blocks

High-Confidence Research Applications


Kinase-Focused Compound Library Diversification

Based on the established use of the related thiophene-3-carboxylate scaffold (CAS 952958-87-1) in kinase inhibitor development [1], this compound, with its primary aminomethyl handle, serves as a structurally distinct and complementary building block. Its unique geometry, as demonstrated by its divergent TPSA compared to isomers, allows library designers to explore a different chemical space and vector within the tetrahydronaphthalene-thiophene pharmacophore, which is a proven approach for generating intellectual property and improving selectivity profiles.

Synthesis of CNS-Penetrant Lead Candidates

The compound's chemical and physical properties, particularly its lipophilic nature (predicted LogP ~3.5) and moderate TPSA [2], align well with the physicochemical profiles often associated with central nervous system (CNS) drug candidates. It can be used as a key intermediate for synthesizing and optimizing new chemical entities (NCEs) intended for CNS targets, where modulating LogP and TPSA is crucial for achieving brain penetration.

Core Scaffold for SAR Studies

The compound's primary amine group is an ideal synthetic handle for rapid derivatization (e.g., amide formation, reductive amination, sulfonamide synthesis). This makes it a strategic choice for the rapid exploration of SAR around a tetrahydronaphthalene-thiophene core, allowing medicinal chemists to efficiently probe the chemical space for optimal target binding and selectivity in early-stage drug discovery projects .

Application
Selection Property
Validation Focus
Kinase-Targeted Library Design
Scaffold geometry and amine handle
Kinase panel selectivity profiling
CNS Permeability Research
Predicted LogP/TPSA range
Brain penetration assay (e.g., PAMPA-BBB)
SAR Exploration
Primary amine derivatisation versatility
Binding affinity and selectivity assays
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